![molecular formula C12H16N2O2 B2688268 4-{[(1-Methylazetidin-3-yl)methyl]amino}benzoic acid CAS No. 1852937-97-3](/img/structure/B2688268.png)
4-{[(1-Methylazetidin-3-yl)methyl]amino}benzoic acid
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Overview
Description
“4-{[(1-Methylazetidin-3-yl)methyl]amino}benzoic acid” is a chemical compound with the CAS Number: 1852937-97-3 . It is used in various research and industrial applications .
Molecular Structure Analysis
The molecular formula of this compound is C12H16N2O2 . The InChI Code is 1S/C12H16N2O2/c1-14-7-9(8-14)6-13-11-4-2-10(3-5-11)12(15)16/h2-5,9,13H,6-8H2,1H3,(H,15,16) .Scientific Research Applications
Microwave-Assisted Synthesis and Pharmacological Evaluation
The microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, including azetidinones and thiazolidinones, showcases the importance of such structures in pharmacology. These compounds exhibit significant antibacterial and antifungal activities, highlighting their potential as leads for developing new antimicrobial agents (Mistry & Desai, 2006).
Antimicrobial Activities of Triazole Derivatives
The synthesis of novel 1,2,4-triazole derivatives, which share structural similarities with the azetidin-3-yl moiety, demonstrates their application in fighting infections. These compounds have shown good to moderate activities against various microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007).
Oligomers of Oxazolidin-2-one for New Foldamers
The synthesis of oligomers containing residues of trans-(4S,5R)-4-carboxy 5-methyloxazolidin-2-ones opens up avenues in the design of foldamers, a class of molecules mimicking the structural features of peptides. These compounds have been found to fold in ordered structures, potentially useful in creating novel biomimetic materials and catalysts (Lucarini & Tomasini, 2001).
Crystal Structure and DFT Studies
The detailed crystal structure and density functional theory (DFT) studies of compounds containing triazol and pyrimidin motifs, akin to the azetidin moiety in complexity, provide insight into the reactivity and stability of such molecules. These studies are foundational for designing compounds with tailored properties for applications in catalysis, material science, and drug development (Murugavel et al., 2014).
Antitumor Activity of Triazolopyrimidines
The development of triazolopyrimidines as potential antitumor agents illustrates the significance of nitrogen-containing heterocycles in cancer research. Some compounds in this class have shown promising results in inducing apoptosis and inhibiting the epithelial-to-mesenchymal transition process in cancer cells, suggesting a new avenue for therapeutic intervention (Safari et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[(1-methylazetidin-3-yl)methylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-14-7-9(8-14)6-13-11-4-2-10(3-5-11)12(15)16/h2-5,9,13H,6-8H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSKTORDNKPNHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C1)CNC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(1-Methylazetidin-3-yl)methyl]amino}benzoic acid |
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